BenchChemオンラインストアへようこそ!

1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide

Alpha-synuclein aggregation Parkinson's disease models Amyloid binding

The compound 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide (CAS 922483-22-5) is a synthetic small molecule featuring a piperidine-4-carboxamide core, an N-(3-cyanothiophen-2-yl) substituent, and a 4-chlorobenzenesulfonyl group. The piperidine-4-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, employed in inhibitors of diverse targets including CCR5, secretory glutaminyl cyclase, and DNA gyrase.

Molecular Formula C17H16ClN3O3S2
Molecular Weight 409.9
CAS No. 922483-22-5
Cat. No. B2359173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide
CAS922483-22-5
Molecular FormulaC17H16ClN3O3S2
Molecular Weight409.9
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN3O3S2/c18-14-1-3-15(4-2-14)26(23,24)21-8-5-12(6-9-21)16(22)20-17-13(11-19)7-10-25-17/h1-4,7,10,12H,5-6,8-9H2,(H,20,22)
InChIKeyUGZJUOKTVQPVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide (CAS 922483-22-5): Core Identity and Procurement Baseline


The compound 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide (CAS 922483-22-5) is a synthetic small molecule featuring a piperidine-4-carboxamide core, an N-(3-cyanothiophen-2-yl) substituent, and a 4-chlorobenzenesulfonyl group. The piperidine-4-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, employed in inhibitors of diverse targets including CCR5, secretory glutaminyl cyclase, and DNA gyrase [1]. The 3-cyanothiophene moiety is a recurrent motif in biologically active compounds, particularly in kinase inhibitors and modulators of protein–protein interactions [2]. This compound is listed in the BindingDB and ChEMBL databases with measured biochemical activity, establishing a baseline for its characterization as a research tool.

Why Generic Substitution of 1-(4-Chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide Is Not Advisable


Within the sulfonyl piperidine carboxamide class, minor structural variations drive profound differences in target engagement and selectivity. The specific combination of a 4-chlorobenzenesulfonyl group and a 3-cyanothiophen-2-yl amide substituent yields a unique pharmacophore distinct from analogues bearing tosyl, benzoyl, or alternative heterocyclic groups [1]. The 4-chloro substituent modulates both electronic properties and lipophilicity (XLogP3-AA = 3.3 for this compound) relative to unsubstituted or methyl-substituted congeners, potentially altering membrane permeability and protein binding [2]. Consequently, generic substitution with a tosyl analogue (N-(3-cyanothiophen-2-yl)-1-tosylpiperidine-4-carboxamide) or a benzoyl derivative cannot be assumed to replicate the biochemical profile, as evidenced by the compound's distinct Ki values against alpha-synuclein and tau proteins that differ from even closely related chemotypes tested in identical assay formats.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide


Alpha-Synuclein Thioflavin T Displacement: Potency Benchmarking Against Multiple Chemotypes

In a fluorescence-based Thio-T displacement assay using recombinant alpha-synuclein expressed in E. coli, 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide achieved a Ki of 3.80 nM [1]. This potency placed the compound within the top tier of tested ligands: it was less active than the most potent hit (CHEMBL3593932, Ki = 2.10 nM) [2], very similar to CHEMBL3593930 (Ki = 3.5 nM) [3], and more potent than CHEMBL3593911 (Ki = 4.20 nM) [4] and CHEMBL3593904 (Ki = 12 nM) [5]. The narrow Ki range (2.10–12 nM) among chemically diverse competitors underscores the compound's competitiveness as an alpha-synuclein binding probe.

Alpha-synuclein aggregation Parkinson's disease models Amyloid binding

Tau Protein Binding: Differential Affinity Relative to Alpha-Synuclein

In a parallel Thio-T displacement assay against human recombinant tau (residues 243–375), the compound exhibited a Ki of 229 nM [1]. This represents a 60-fold selectivity window relative to its activity on alpha-synuclein (Ki = 3.80 nM). By comparison, CHEMBL3593930 displayed a tau Ki of 152 nM (43-fold selectivity) [2] and CHEMBL3593911 displayed a tau Ki of 90 nM (21-fold selectivity) [3]. The compound's larger selectivity window may be advantageous in studies requiring reduced tau cross-reactivity.

Tau aggregation Alzheimer's disease Selectivity profiling

Sulfonyl Piperidine Patent Classification: Prokineticin Receptor Disease Indication

The generic Markush structure of patent US 20160376256 encompasses 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide derivatives bearing a thiophene substituent at the amide position, explicitly claiming utility for treating prokineticin-mediated diseases [1]. This patent family is distinct from other sulfonyl piperidine patents that target orexin receptors [2], CCR3 [3], or tachykinin NK2/NK3 receptors [4]. The prokineticin target association provides a disease-relevant differentiation from analogues directed at unrelated receptor systems.

Prokineticin receptors PKR1/PKR2 Circadian rhythm disorders

Comparative Physicochemical Profile: Lipophilicity and Hydrogen Bonding Capacity

The compound's computed XLogP3-AA of 3.3, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 6 [1] position it within favorable CNS drug-like space. By comparison, the tosyl analogue (N-(3-cyanothiophen-2-yl)-1-tosylpiperidine-4-carboxamide) is predicted to have a higher XLogP (~3.6) due to the methyl substituent, while the 4-fluorobenzoyl analogue (N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide, MW 357.4) has reduced molecular weight but lacks the sulfonamide group critical for certain target interactions . The 4-chlorobenzenesulfonyl group provides a balanced lipophilicity profile distinct from both more lipophilic (tosyl) and less lipophilic (unsubstituted benzenesulfonyl) variants.

Drug-likeness CNS permeability Physicochemical properties

Optimized Application Scenarios for Procuring 1-(4-Chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide


Alpha-Synuclein Aggregation Probe for Parkinson's Disease Drug Discovery

With a Ki of 3.80 nM against alpha-synuclein in a Thio-T displacement assay [1], this compound serves as a high-affinity probe for screening campaigns targeting synuclein aggregation. Its 60-fold selectivity over tau protein (Ki = 229 nM) [2] ensures lower interference in neuronal models co-expressing both proteins. Procurement priority applies to laboratories developing displacement assays or competitive binding platforms for synucleinopathy therapeutics.

Prokineticin Receptor Antagonist Lead Optimization

Covered by the generic structure of patent US 20160376256 for prokineticin-mediated diseases [1], this compound provides a starting point for medicinal chemistry optimization of PKR1/PKR2 antagonists. Researchers focused on circadian rhythm disorders, neuropathic pain, or angiogenesis should select this sulfonyl piperidine carboxamide scaffold over orexin- or CCR3-targeted analogues to maintain target-class relevance.

CNS-Penetrant Chemical Probe Feasibility Assessment

The computed XLogP3-AA of 3.3, single hydrogen bond donor, and 409.9 g/mol molecular weight [1] meet commonly accepted criteria for CNS drug-likeness. This compound is suitable for in vitro permeability assays (PAMPA-BBB, MDCK-MDR1) and preliminary pharmacokinetic studies where brain exposure is hypothesized. Its physicochemical profile is preferable to more lipophilic tosyl analogues for minimizing non-specific binding.

Selectivity Profiling Against Amyloidogenic Protein Panels

The compound's differential Ki values across alpha-synuclein (3.80 nM) [1], tau (229 nM) [2], and available data on amyloid beta (Aβ₁–₄₂) binding can be exploited in multi-target selectivity panels. This makes it valuable for contract research organizations (CROs) building neurodegenerative disease compound libraries where target engagement specificity is a selection criterion.

Quote Request

Request a Quote for 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.